2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core. The ethoxy group at the 8-position and dual acetamide substituents distinguish it from other derivatives. Such modifications are designed to enhance metabolic stability and binding affinity to biological targets, such as adenosine receptors or enzymes involved in oxidative stress pathways .
Properties
IUPAC Name |
2-acetamido-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-3-21-12-11-17-16-9(18(11)5-4-13-12)6-15-10(20)7-14-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,14,19)(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYXCBFVIWKFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. They have been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Compounds with similar structures have been found to form specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds. This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which have profound importance in drug design, discovery, and development, has been studied. This suggests that the compound may have favorable pharmacokinetic properties.
Biological Activity
2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C12H16N6O3, and it has a molecular weight of 292.299 g/mol.
Structure and Properties
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16N6O3 |
| Molecular Weight | 292.299 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that compounds with triazole and pyrazine structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have been noted for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain triazole derivatives are being explored for their potential in reducing inflammation.
Anticancer Activity
A study investigated the anticancer potential of various triazole derivatives, including those structurally similar to this compound. The findings revealed that these compounds could inhibit cell growth in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Studies
Another research effort focused on assessing the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures displayed significant inhibition zones in disc diffusion assays. This suggests that this compound may possess comparable antimicrobial properties.
Inhibition of Kinases
In a separate study targeting kinase inhibitors for cancer therapy, derivatives of triazoles were synthesized and evaluated for their ability to inhibit RET kinase activity. The results demonstrated that certain modifications increased potency significantly compared to unmodified compounds.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Binding studies have shown that the compound can effectively bind to key enzymes involved in cancer progression.
- Cellular Uptake : The presence of ethoxy groups may enhance solubility and cellular uptake, facilitating its biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
Activity Trends :
Stability and Pharmacokinetics
- Hydrolytic Stability : Acetamide groups in the target compound may undergo slow hydrolysis, extending half-life compared to ester-containing analogues.
- Metabolism : Ethoxy group resists CYP450-mediated oxidation, contrasting with rapid glucuronidation of hydroxy derivatives ().
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide?
- The synthesis typically involves cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) to form the triazolo[4,3-a]pyrazine core. For example, ethyl 2-amino-2-(2-benzyl-hydrazono)acetate can be cyclized using CDI to yield intermediates like 2-benzyl-5-oxotriazole derivatives, which are further functionalized with ethoxy and acetamide groups via nucleophilic substitution or amidation .
- Key step : Cyclization efficiency depends on solvent choice (e.g., anhydrous acetone) and base (e.g., K₂CO₃) to drive the reaction to completion .
Q. How is the purity and identity of the compound validated in experimental workflows?
- Analytical methods :
- NMR : Use CDCl₃ or DMSO-d₆ for resolving aromatic protons and acetamide NH signals (e.g., δ 5.54 ppm for NH₂ in triazolo derivatives) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 394–562 for related triazolopyrazine acetamides) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58–63%, H: 3.5–4.5%, N: 20–25%) .
Q. What are common challenges in scaling up synthesis, and how are they addressed?
- Low yields in cyclization : Optimize reaction time (e.g., overnight stirring at room temperature) and stoichiometric ratios (e.g., 1.5–2.0 equivalents of CDI) .
- Purification : Use liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization (ethanol or petroleum ether) to isolate high-purity solids .
Advanced Research Questions
Q. How can reaction mechanisms for triazolo[4,3-a]pyrazine core formation be elucidated?
- Methodology :
- Kinetic studies : Monitor intermediates via TLC or HPLC at timed intervals to identify rate-determining steps (e.g., hydrazone cyclization) .
- DFT calculations : Simulate transition states to predict regioselectivity in ethoxy or acetamide substitutions .
- Example : Computational modeling of CDI-mediated cyclization revealed a six-membered transition state favoring triazolo ring closure .
Q. What strategies resolve contradictions in biological activity data for triazolopyrazine derivatives?
- Case study : Conflicting adenosine receptor binding affinities (A₁ vs. A₂ₐ) were resolved by:
- Structural tweaks : Introducing electron-withdrawing groups (e.g., ethoxy) improved A₂ₐ selectivity by 10-fold .
- Binding assays : Radioligand displacement assays (³H-CCPA for A₁, ³H-ZM241385 for A₂ₐ) validated SAR trends .
Q. How do solvent polarity and temperature influence the stability of the acetamide moiety?
- Experimental design :
- Accelerated degradation studies : Expose the compound to polar solvents (e.g., DMSO/water) at 40–60°C for 7 days. Monitor degradation via HPLC (e.g., new peaks at 8–10 min indicate hydrolysis) .
- Results : Ethoxy groups enhance stability in non-polar solvents (logP = 2.5–3.0), while acetamide hydrolysis is minimized at pH 5–6 .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
